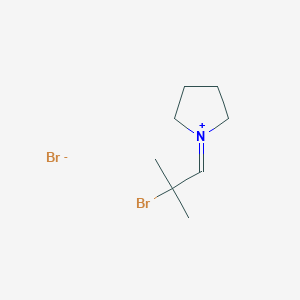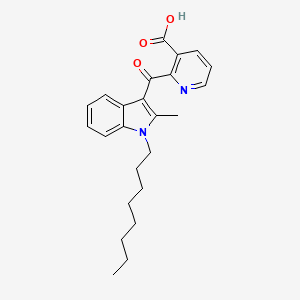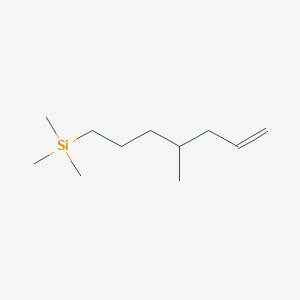
Trimethyl(4-methylhept-6-EN-1-YL)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-methylhept-6-en-1-yl)silane is an organosilicon compound with the molecular formula C10H22Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylhept-6-en-1-yl)silane typically involves the reaction of a suitable alkene with trimethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a platinum catalyst to form the desired product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial production process.
化学反応の分析
Types of Reactions
Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings.
作用機序
The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Trimethyl(phenylethynyl)silane: A silane with a phenyl group attached to the silicon atom.
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: A similar compound with a different alkyl group.
Uniqueness
Trimethyl(4-methylhept-6-en-1-yl)silane is unique due to its specific alkyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
特性
CAS番号 |
89811-51-8 |
|---|---|
分子式 |
C11H24Si |
分子量 |
184.39 g/mol |
IUPAC名 |
trimethyl(4-methylhept-6-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3 |
InChIキー |
WGUNHGOIFAAFHN-UHFFFAOYSA-N |
正規SMILES |
CC(CCC[Si](C)(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
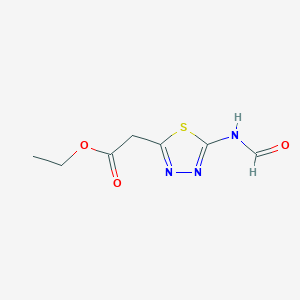
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
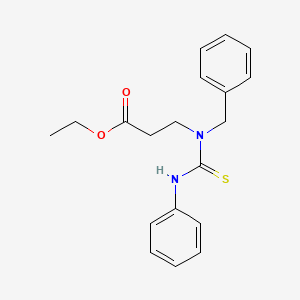
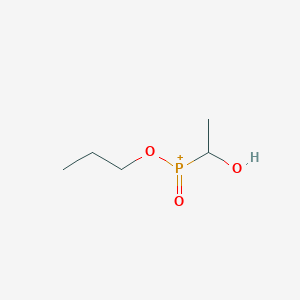
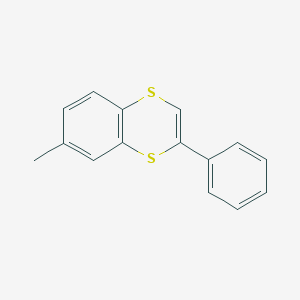
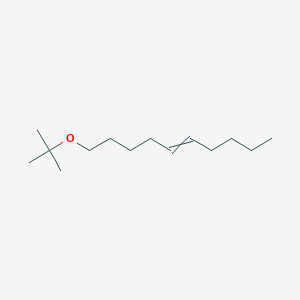
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
